5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 3-position and a chlorine atom at the 5-position
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some oxazole derivatives might interact with enzymes or receptors in the body, leading to a change in their function .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. Oxazole derivatives can have diverse effects on biochemical pathways due to their varied structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the condensation of 4-chlorobenzonitrile with benzyl cyanide in the presence of sodium hydroxide in ethanol . This reaction forms the oxazole ring through a cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for larger scales, ensuring efficient reaction conditions, and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxazole derivatives with altered oxidation states.
Scientific Research Applications
5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 5-Chloro-3-phenylisoxazole-4-carboxylic acid
- 3-Phenyl-1,2-oxazole-4-carboxylic acid
- 5-Chloro-1,2-oxazole-4-carboxylic acid
Comparison: 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both a phenyl group and a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-7(10(13)14)8(12-15-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOODULVPGVRXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3357-00-4 |
Source
|
Record name | 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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